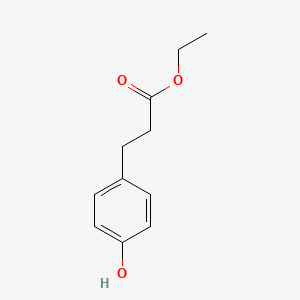

Ethyl 3-(4-hydroxyphenyl)propanoate

描述

Contextualization within Phenolic Ester Chemistry

Phenolic esters are a significant class of organic compounds characterized by a phenol (B47542) group attached to an ester. These compounds are prevalent in nature and are the subject of extensive research due to their diverse biological activities and applications. The synthesis of phenolic esters can be achieved through various methods, including the esterification of phenolic acids. This process can be catalyzed by enzymes, which is considered a more environmentally friendly approach compared to conventional chemical synthesis.

The structure of Ethyl 3-(4-hydroxyphenyl)propanoate, featuring both a phenolic hydroxyl group and an ethyl ester functional group, firmly places it within this important class of molecules. Its chemical properties are influenced by both of these functional groups, allowing for a range of potential chemical reactions and biological interactions.

Significance in Biomedical and Chemical Sciences

The significance of this compound in the sciences is largely derived from its structural relationship to other well-studied phenolic compounds. The 4-hydroxyphenyl moiety is a key feature in many compounds that exhibit potent biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. fishersci.no For instance, the parent acid, 3-(4-hydroxyphenyl)propionic acid, has been investigated for its ability to suppress macrophage foam cell formation, a key process in the development of atherosclerosis. bldpharm.com

Furthermore, derivatives of the 3-((4-hydroxyphenyl)amino)propanoic acid scaffold have been synthesized and evaluated for their antioxidant and anticancer activities. nih.govnih.govnih.govnih.gov These studies highlight the potential of the 4-hydroxyphenylpropanoate framework as a basis for the development of new therapeutic agents. While direct and extensive research on the biological effects of this compound is not widely published, its structural similarity to these active compounds makes it a molecule of interest for further investigation. In the field of chemical sciences, it serves as a valuable intermediate and building block for the synthesis of more complex molecules.

Overview of Research Trajectories for the Chemical Compound

Current research trajectories for compounds like this compound are multifaceted. One major area of interest is the exploration of its potential biological activities. Given the known antioxidant and anti-inflammatory properties of many phenolic compounds, research into whether this specific ester exhibits similar effects is a logical progression. Studies on related molecules, such as other esters of phenolic acids, have shown that esterification can influence properties like lipophilicity, which in turn can affect biological activity and potential applications in lipid-rich environments.

Another key research direction is its application in organic synthesis. The presence of both a hydroxyl and an ester group allows for a variety of chemical modifications, making it a versatile starting material for creating more complex derivatives. For example, processes for producing optically active 3-(4-hydroxyphenyl)propionic acids, which are useful intermediates for medicines and agrochemicals, have been developed. nih.gov The enzymatic synthesis and hydrolysis of related esters are also areas of active research, aiming for more efficient and enantioselective production of valuable chiral building blocks. acs.org

While detailed biological evaluations specifically on this compound are limited in publicly available literature, the research on its parent acid and other derivatives suggests that it remains a compound with potential for future discovery in both biomedical and chemical applications.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄O₃ | scbt.comfishersci.no |

| Molecular Weight | 194.23 g/mol | scbt.comfishersci.no |

| CAS Number | 23795-02-0 | scbt.com |

| Appearance | Not specified in provided results | |

| Recommended Use | Laboratory chemicals | fishersci.no |

Structure

3D Structure

属性

IUPAC Name |

ethyl 3-(4-hydroxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-4,6-7,12H,2,5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFMFPPAZUJDUMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371361 | |

| Record name | Ethyl 3-(4-hydroxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23795-02-0 | |

| Record name | Ethyl 3-(4-hydroxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL 4-HYDROXYHYDROCINNAMATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Chemical Transformations

Established Synthetic Pathways for Ethyl 3-(4-hydroxyphenyl)propanoate

The conventional synthesis of this compound is dominated by the direct esterification of its parent carboxylic acid with ethanol (B145695). This transformation can be achieved through several catalytic methods, each with distinct characteristics regarding reaction conditions and efficiency.

The most direct route to this compound is the Fischer esterification reaction. This involves reacting 3-(4-hydroxyphenyl)propanoic acid with an excess of ethanol in the presence of a catalyst to drive the equilibrium towards the formation of the ester and water. chemguide.co.uk

Acid-catalyzed esterification is a common laboratory and industrial method for producing esters. chemguide.co.uk The reaction is typically slow and reversible, necessitating the use of an acid catalyst and often the removal of water to achieve high yields. chemguide.co.ukceon.rs

The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. oit.edu The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester and regenerate the acid catalyst. oit.edu Concentrated sulfuric acid is a frequently used catalyst for this type of reaction. chemguide.co.uk

For the synthesis of this compound, the reaction would proceed as follows:

| Parameter | Condition | Reference |

| Reactants | 3-(4-Hydroxyphenyl)propanoic Acid, Ethanol | chemguide.co.uk |

| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | chemguide.co.uk |

| Temperature | Heating/Reflux | chemguide.co.uk |

| Key Feature | Reversible reaction; often requires excess alcohol or water removal to maximize yield. | ceon.rs |

An alternative to direct acid-catalyzed esterification involves a two-step process initiated by converting the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂). masterorganicchemistry.com This method is generally not catalytic in thionyl chloride but uses it as a reagent.

In the first step, 3-(4-hydroxyphenyl)propanoic acid reacts with thionyl chloride to form 3-(4-hydroxyphenyl)propanoyl chloride, with sulfur dioxide (SO₂) and hydrochloric acid (HCl) as byproducts. masterorganicchemistry.com The resulting acyl chloride is highly reactive and is not typically isolated. In the second step, ethanol is added, which readily reacts with the acyl chloride in a vigorous, irreversible reaction to produce this compound and HCl. masterorganicchemistry.com A base, such as pyridine, is often added to neutralize the HCl byproduct. echemi.com

| Step | Description | Reagents | Reference |

| 1 | Formation of Acyl Chloride | 3-(4-Hydroxyphenyl)propanoic Acid, Thionyl Chloride (SOCl₂) | masterorganicchemistry.com |

| 2 | Ester Formation | 3-(4-Hydroxyphenyl)propanoyl Chloride, Ethanol, Pyridine (optional) | masterorganicchemistry.comechemi.com |

On an industrial scale, the production of esters like this compound typically favors continuous processes over batch processing to maximize efficiency and reduce costs. The Fischer esterification is often adapted for this purpose. Key considerations for industrial production include:

Catalyst Selection : While sulfuric acid is effective, solid acid catalysts are often preferred as they are more easily separated from the reaction mixture, can be regenerated, and are less corrosive.

Reaction Conditions : The process is optimized for temperature and pressure to achieve the highest possible conversion rate and yield. Using an excess of one reactant (usually the cheaper one, ethanol) and continuously removing the water byproduct drives the equilibrium toward the product.

Purification : After the reaction, the crude product stream containing the ester, unreacted starting materials, water, and catalyst is subjected to purification steps. This typically involves neutralization, washing, and fractional distillation to isolate the final product at the desired purity.

Enzymatic synthesis is gaining prominence as a "green" alternative to traditional chemical methods, offering high selectivity under mild reaction conditions. nih.gov

Lipases are enzymes that can effectively catalyze esterification reactions. nih.gov The use of lipases for the synthesis of 4-hydroxyphenylpropanoic acid esters has been demonstrated to be a viable method. mdpi.com These enzymatic reactions are known for their high selectivity, often avoiding the need for protecting groups on other functional parts of the molecule, such as the phenolic hydroxyl group. escholarship.org

In a typical procedure, 3-(4-hydroxyphenyl)propanoic acid and an alcohol are incubated with a lipase (B570770), such as Candida antarctica lipase B (CALB), in an organic solvent. mdpi.com Research has shown that the anti-listerial activity of 4-hydroxyphenylpropanoic acid esters increases with the length of the alkyl chain, and these esters can be efficiently synthesized using lipase-catalyzed methods. mdpi.com The reaction medium and temperature are optimized to maximize enzyme activity and product yield. mdpi.com

| Parameter | Condition | Findings | Reference |

| Enzyme | Candida antarctica lipase B (CALB) | Effective catalyst for the esterification of 4-hydroxyphenylpropanoic acid. | mdpi.com |

| Solvent | Methyl-tert-butyl ether | A suitable reaction medium for the enzymatic synthesis. | mdpi.com |

| Temperature | 37 °C | Optimized temperature for the specific lipase-catalyzed reaction. | mdpi.com |

| Purification | Filtration and column chromatography | Used to separate the enzyme and purify the final ester product. | mdpi.com |

An in-depth examination of the synthesis and chemical transformations of this compound and its derivatives reveals a variety of sophisticated chemical strategies. This article focuses exclusively on specific aspects of its production, from biocatalytic challenges to stereoselective synthesis routes.

The creation of this compound and its chiral derivatives involves complex chemical pathways, each with unique advantages and difficulties.

Challenges in Biocatalytic Production

The use of biocatalysts, such as enzymes, in the production of specialty chemicals offers high selectivity and environmentally benign reaction conditions. However, significant challenges exist. A primary obstacle is the potential for enzyme deactivation in the presence of non-conventional media like deep eutectic solvents, which might be used to dissolve hydrophobic substrates. mdpi.com While whole-cell catalysis can offer a protective environment for enzymes, the catalytic performance of isolated enzymes is often compromised. mdpi.com

For hydrophobic molecules like this compound, their low solubility in the aqueous media typically required for enzyme activity presents a major hurdle. mdpi.com This can lead to low substrate loading and reduced reaction rates. Overcoming these limitations often requires strategies such as the use of aqueous/organic biphasic systems to improve the availability of the substrate to the enzyme while minimizing solvent-induced deactivation. nih.gov

Synthetic Routes from Related Precursors

A significant synthetic route for producing derivatives of this compound is through a Claisen-type condensation. One such process involves the reaction of p-anisaldehyde and ethyl ethoxyacetate to produce (S)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate. acs.orgacs.orgresearchgate.net This method has been successfully scaled up to a 2000-L scale, yielding a total of 19% over seven steps. acs.orgacs.orgresearchgate.net

The condensation reaction can be initiated using bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (tBuOK). acs.org A notable aspect of this reaction is the unexpected promotion of an elimination step by an excess of the ester, ethyl ethoxyacetate. acs.orgacs.orgresearchgate.net However, this process is not without its complications. A competing side-reaction, the Cannizzaro reaction, can occur, leading to the disproportionation of 4-methoxybenzaldehyde (B44291) into ethyl 4-methoxybenzoate (B1229959) and 4-methoxybenzyl alcohol, particularly at elevated temperatures aimed at increasing the reaction rate. acs.org

| Parameter | Details | Reference(s) |

| Starting Materials | p-Anisaldehyde, Ethyl ethoxyacetate | acs.org, acs.org, researchgate.net |

| Bases | Sodium ethoxide (NaOEt), Potassium tert-butoxide (tBuOK) | acs.org |

| Key Finding | Elimination promoted by excess ester | acs.org, acs.org, researchgate.net |

| Side Reaction | Cannizzaro reaction | acs.org |

| Scale & Yield | 19% total yield (7 steps) on a 2000-L scale | acs.org, acs.org, researchgate.net |

The production of specific enantiomers, particularly the (S)-enantiomer of 2-ethoxy-3-(4-hydroxyphenyl)propanoate, is crucial for certain applications. This has led to the development of several stereoselective synthetic methods.

| Method | Enzyme | Substrate | Outcome | Yield | Reference(s) |

| Enzymatic Resolution | α-Chymotrypsin | Racemic ethyl 2-ethoxy-3-(p-methoxyphenyl)propanoate | (S)-ester with excellent ee | 16-17% | researchgate.net |

Baker's yeast (Saccharomyces cerevisiae) is a versatile biocatalyst used for the asymmetric reduction of carbonyl compounds. researchgate.net A synthetic pathway utilizing a baker's yeast-mediated reduction of α-alkoxy cinnamaldehydes has been reported to produce the corresponding (S)-alcohols in good yields and with excellent enantiomeric excess. researchgate.net These alcohols are precursors to compounds like (S)-ethyl 2-ethoxy-3-(p-methoxyphenyl)propanoate. researchgate.net Baker's yeast contains a variety of reductases that can transform prochiral ketones and aldehydes into chiral alcohols, often with high stereoselectivity. nih.govmdpi.com The efficiency and stereoselectivity of these reductions can be influenced by the substrate structure and reaction conditions. nih.gov

Transition-metal-catalyzed asymmetric hydrogenation is a powerful tool for establishing stereocenters. Chiral iridium complexes, in particular, have been successfully used for the enantioselective transfer hydrogenation of alkenes using hydrogen sources like ethanol. nih.gov These catalysts, often featuring pincer-type ligands, can achieve high levels of enantioselectivity in the creation of all-alkyl-substituted tertiary stereocenters. nih.gov While the direct application of this method to the synthesis of (S)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate is not extensively detailed in the reviewed literature, the underlying technology represents a viable and potent strategy for the asymmetric synthesis of its chiral core. The success of such a reaction would likely depend on the design of a suitable substrate and the choice of a specific chiral iridium catalyst.

Synthetic Routes from Related Precursors

Stereoselective Synthesis of Enantiomers (e.g., (S)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate)

Derivatization of (S)-Benzyl Glycidyl (B131873) Ether

(S)-Benzyl glycidyl ether is a valuable chiral precursor in the synthesis of optically active compounds. mdpi.com While a direct, one-step synthesis of this compound from (S)-benzyl glycidyl ether is not prominently documented, the chemistry of glycidyl ethers allows for a plausible synthetic pathway. Generally, glycidyl ethers are prepared by reacting an alcohol with an epoxy compound like epichlorohydrin (B41342) in the presence of a base. google.com The process can also involve the use of a fluoride (B91410) salt as a catalyst. google.com The ring-opening of the epoxide in (S)-benzyl glycidyl ether by a suitable nucleophile derived from a p-hydroxyphenyl source, followed by subsequent functional group manipulations, could theoretically lead to the desired propanoate structure. Such a multi-step process would likely involve the initial reaction at the epoxide ring, followed by chain extension and esterification.

Derivatization Strategies and Analog Synthesis

The structural backbone of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse library of analogs. Key strategies include substitutions on the phenyl ring, alterations to the ester group, modifications of the propanoic acid linker, and the introduction of reactive groups for labeling purposes.

Modifications of the Phenyl Ring (e.g., Fluoro, Tert-butyl, Methoxy Substitutions)

The aromatic ring of this compound is a prime target for modification to modulate the electronic and steric properties of the molecule.

Fluoro Substitutions: The introduction of fluorine atoms can significantly alter the physicochemical and biological properties of a molecule. The synthesis of fluoro-substituted analogs, such as ethyl 3-(3-fluoro-4-hydroxyphenyl)propanoate, has been reported. chemicalbook.combldpharm.com For instance, ethyl 3-(4-fluoro-3-methylphenyl)-3-hydroxypropanoate is synthesized from the corresponding 3-(4-fluoro-3-methylphenyl)-3-hydroxypropanoic acid and ethanol, typically using an acid catalyst under reflux.

Tert-butyl Substitutions: The bulky tert-butyl group can be introduced onto the phenyl ring to increase lipophilicity and introduce steric hindrance. The synthesis of compounds like ethyl 3-(3-(tert-butyl)-4-hydroxy-5-methylphenyl)propanoate has been documented. chemicalbook.com General methods for preparing tert-butyl phenyl ethers involve the reaction of a Grignard reagent with a t-butyl perbenzoate. orgsyn.org Mixtures of 3-(3,5-dialkyl-4-hydroxyphenyl)-propionic acid esters can be prepared through conventional esterification techniques. google.com

Methoxy Substitutions: Methoxy groups can be introduced to alter the electronic properties and potential for hydrogen bonding. The synthesis of ethyl 3-(4-hydroxy-3-methoxyphenyl)propanoate (B1240280) is well-established. mdpi.com This compound can be prepared from 3-(4-hydroxy-3-methoxyphenyl)propionic acid. mdpi.com

| Substitution | Example Compound | CAS Number |

| Fluoro | Ethyl 3-(3-fluoro-4-hydroxyphenyl)propanoate | 94139-03-4 |

| Tert-butyl | Ethyl 3-(3-(tert-Butyl)-4-hydroxy-5-methylphenyl)propanoate | Not specified |

| Methoxy | Ethyl 3-(4-hydroxy-3-methoxyphenyl)propanoate | 61292-90-8 |

Ester Moiety Modifications

The ethyl ester of 3-(4-hydroxyphenyl)propanoic acid can be readily modified by reacting the parent carboxylic acid with different alcohols under acidic conditions, a process known as Fischer esterification. researchgate.netchemguide.co.uk This reaction is reversible and typically requires heating with an acid catalyst, such as sulfuric acid. chemguide.co.uk The reactivity of the alcohol can be influenced by its chain length and structure, with primary alcohols generally reacting faster than secondary alcohols due to reduced steric hindrance. ceon.rs This allows for the synthesis of a variety of esters, including methyl, propyl, and other alkyl esters. ceon.rsnih.gov For example, the synthesis of various esters of 3-(3,4-dihydroxyphenyl)-α-hydroxy propionic acid has been achieved through final esterification steps.

| Alcohol | Corresponding Ester |

| Methanol | Mthis compound |

| Propanol | Propyl 3-(4-hydroxyphenyl)propanoate |

| Isopropanol | Isopropyl 3-(4-hydroxyphenyl)propanoate |

Synthesis of Propanoic Acid Derivatives with Modified Linkers (e.g., Aminophenyl, Hydroxymethylphenyl)

Modifying the linker between the phenyl ring and the propanoic acid chain introduces further structural diversity.

Aminophenyl Derivatives: A series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have been synthesized. nih.govnih.gov The synthesis can begin with the reaction of 4-aminophenol (B1666318) with methyl acrylate (B77674) to yield N-(4-hydroxyphenyl)-β-alanine methyl ester. nih.gov This can be further derivatized, for instance, by hydrazinolysis to form the corresponding hydrazide, which can then be reacted with various aldehydes to produce a range of hydrazones. nih.govmdpi.com

Hydroxymethylphenyl Derivatives: The synthesis of ethyl 3-(4-(hydroxymethyl)phenyl)propanoate involves the esterification of 4-(hydroxymethyl)benzoic acid with ethanol, typically using an acid catalyst. This introduces a hydroxymethyl group at the para position of the phenyl ring, enhancing the compound's hydrophilicity.

| Linker Modification | Example Compound | CAS Number |

| Aminophenyl | N-(4-hydroxyphenyl)-β-alanine methyl ester | Not specified |

| Hydroxymethylphenyl | Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate | 107859-98-3 |

N-Succinimidyl Derivatives for Protein Labeling

For applications in biotechnology and diagnostics, this compound can be converted into a reactive derivative suitable for labeling proteins. The N-succinimidyl ester of 3-(4-hydroxyphenyl)propionic acid, also known as the Bolton-Hunter reagent, is a well-known reagent for this purpose. portlandpress.comnih.gov It is prepared by condensing 3-(4-hydroxyphenyl)propionic acid with N-hydroxysuccinimide using a coupling agent like dicyclohexylcarbodiimide. portlandpress.com This reagent reacts with the primary amino groups of proteins under mild aqueous conditions to form stable amide bonds, effectively tagging the protein. portlandpress.comepa.gov The phenolic hydroxyl group of the reagent can also be iodinated, allowing for the introduction of a radioactive label. portlandpress.comnih.gov

Biological Activities and Mechanistic Investigations

Antioxidant Properties and Oxidative Stress Modulation

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize these harmful molecules. nih.gov Phenolic compounds are recognized for their capacity to counteract oxidative damage, and their derivatives are investigated for their potential to modulate oxidative stress pathways. nih.govmdpi.com

Free Radical Scavenging Mechanisms

Phenolic compounds can neutralize free radicals through various mechanisms, with hydrogen atom transfer (HAT) being a primary pathway. nih.gov This process involves the direct donation of a hydrogen atom from the antioxidant to a radical, which interrupts the oxidative chain reaction. nih.gov

The core of the antioxidant activity of compounds like Ethyl 3-(4-hydroxyphenyl)propanoate lies in the hydrogen-donating ability of their phenolic hydroxyl (-OH) group. mdpi.com This group can give a hydrogen atom to highly reactive free radicals, thereby neutralizing them and preventing them from causing damage to cellular components like lipids, proteins, and DNA. mdpi.com Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid, which share the key 4-hydroxyphenyl moiety, demonstrate this antioxidative potential. mdpi.com The hydroxyl group in the phenolic structure is crucial for donating hydrogen atoms to neutralize ROS. mdpi.com

When a phenolic antioxidant donates a hydrogen atom, it becomes a phenoxyl radical itself. The stability of this newly formed radical is critical to the antioxidant's effectiveness. If the phenoxyl radical is not stable, it could potentially participate in further radical reactions. In certain synthetic analogs, such as Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate, the presence of bulky tert-butyl groups on the phenyl ring enhances the stability of the phenoxyl radical. smolecule.com These groups provide steric hindrance and electronic stabilization, preventing the radical from re-entering the oxidative chain reaction. scienceopen.com This structural feature is a key aspect in the design of potent synthetic phenolic antioxidants. smolecule.com

Modulation of Antioxidant Enzymes and Gene Expression (for related compounds)

Beyond direct radical scavenging, related phenolic compounds can also exert protective effects by influencing the body's own antioxidant defense systems. Studies on 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), a structurally similar compound, have shown it can modulate the expression of antioxidant enzymes. nih.gov For instance, high-dose administration of HMPA in mice was found to increase the mRNA abundance of Superoxide (B77818) Dismutase 1 (Sod1) in the soleus muscle, an important endogenous antioxidant enzyme. nih.gov Similarly, research on Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate suggests it may enhance the activity of key enzymes like superoxide dismutase and catalase and promote the expression of genes involved in antioxidant defense, such as glutathione (B108866) peroxidase and heme oxygenase-1. smolecule.com

Table 1: Effects of Related Phenolic Compounds on Antioxidant Gene/Enzyme Expression

| Compound | Finding | Model System |

| 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) | Increased mRNA expression of Sod1. nih.gov | C57BL/6 Mice (Soleus Muscle) nih.gov |

| Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate | May enhance the activity of superoxide dismutase and catalase. smolecule.com | In vitro / Cellular studies smolecule.com |

| Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate | May promote the expression of glutathione peroxidase and heme oxygenase-1. smolecule.com | In vitro / Cellular studies smolecule.com |

Mitigation of Oxidative Damage in Cellular Systems

The ability of phenolic compounds to scavenge radicals and bolster enzymatic defenses translates to the protection of cells from oxidative damage. For example, 3-(4-hydroxyphenyl)propionic acid (HPPA), a major metabolite of procyanidin (B600670) A2, has been shown to restrict ox-LDL-induced cellular oxidative stress in macrophage cells. rsc.org Studies with HMPA also demonstrated a significant reduction in plasma reactive oxygen metabolites in mice, indicating a decrease in systemic oxidative stress. nih.govmdpi.com This mitigation of oxidative damage is a key outcome of the antioxidant mechanisms at play. nih.govmdpi.com

Anti-inflammatory and Analgesic Effects

Inflammation and oxidative stress are closely linked processes, and compounds with antioxidant properties often exhibit anti-inflammatory activity. rsc.org Phenylpropanoid compounds, a class that includes this compound, are known to inhibit inflammatory responses. nih.gov For instance, 3-(4-hydroxyphenyl)propionic acid (HPPA) has been shown to suppress inflammation in macrophage cells treated with oxidized LDL. rsc.org Another phenylpropanoid, 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP), significantly inhibited the production of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 in lipopolysaccharide-stimulated RAW 264.7 macrophage cells. nih.gov This was achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) and inhibiting the NF-κB and MAPK signaling pathways. nih.gov While many compounds containing a 4-hydroxyphenyl moiety are known for anti-inflammatory properties, specific analgesic data for this compound is not extensively documented in the reviewed literature. nih.gov

Inhibition of Pro-inflammatory Cytokines (for analogous compounds)

Research into analogous phenolic amide esters has revealed significant potential in the inhibition of pro-inflammatory cytokines, which are key signaling molecules in the inflammation process. One such analogue, Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate (MHPAP), has demonstrated potent anti-cytokine activity in cellular models.

In studies using lipopolysaccharide (LPS)-stimulated THP-1 human monocytic cells, MHPAP was found to significantly inhibit the production of several pivotal inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-1β (IL-1β), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α). This inhibitory effect is crucial, as these cytokines are associated with a wide range of human diseases. The mechanism behind this inhibition appears to be linked to the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. MHPAP was shown to inhibit the phosphorylation of the NF-κB p65 subunit, a critical step in the activation of this pro-inflammatory signaling cascade.

Further investigations in LPS-stimulated human peripheral blood mononuclear cells (PBMCs) confirmed these findings. MHPAP effectively inhibited the same panel of inflammatory cytokines, with particularly strong activity against IL-6 and IL-1β. The half-maximal inhibitory concentrations (IC₅₀) from this study underscore its potency.

Table 1: Inhibitory Concentration (IC₅₀) of MHPAP on Pro-inflammatory Cytokines in LPS-Stimulated PBMCs

Data sourced from studies on analogous compounds. nih.gov

These results suggest that compounds with a similar structure to this compound may possess significant anti-inflammatory properties by targeting key cytokine production pathways. nih.govmdpi.com

Modulation of Pain Pathways (for analogous compounds)

Analogous compounds have also been investigated for their potential to modulate pain pathways, demonstrating analgesic effects in preclinical models of inflammation and pain.

One synthetic derivative, 3-(4-hydroxyphenyl)-4-(4-thiomethoxyphenyl)-1H-pyrrole-2,5-dione (HMP), has shown anti-inflammatory and anti-arthritic effects. elsevierpure.com In animal models of acute inflammation, HMP reduced paw swelling and the levels of prostaglandin E₂ (PGE₂), a key mediator of inflammatory pain. elsevierpure.com This effect is attributed to the selective inhibition of cyclooxygenase-2 (COX-2) activity, the enzyme responsible for producing prostaglandins (B1171923) at sites of inflammation, without affecting the constitutively expressed COX-1 enzyme. elsevierpure.com In a chronic model of adjuvant-induced arthritis, HMP also significantly reduced paw swelling and arthritic indices. elsevierpure.com

Another line of research on a synthetic curcuminoid analogue, 5-(3,4-dihydroxyphenyl)-3-hydroxy-1-(2-hydroxyphenyl)penta-2,4-dien-1-one (DHHPD), revealed both peripheral and central antinociceptive activities. mdpi.com In chemical-induced pain models in mice, DHHPD significantly attenuated the writhing response. mdpi.com Furthermore, it reduced pain behavior in both the early (neurogenic) and late (inflammatory) phases of the formalin test, suggesting a complex mechanism of action. mdpi.com The analgesic effects appear to involve the modulation of the vanilloid and glutamatergic systems, indicating an influence on nociceptive signaling pathways beyond simple anti-inflammatory action. mdpi.com

Potential Therapeutic Applications and Pharmacological Potential

The pharmacological potential of this compound and its related metabolites extends to cardiovascular health, primarily through the regulation of lipid metabolism. The focus of research has been on its major metabolite, 3-(4-hydroxyphenyl)propionic acid (HPPA).

Cardiovascular Health and Lipid Metabolism Regulation

Atherosclerosis, a primary cause of cardiovascular disease, is characterized by the accumulation of lipids within the artery walls, leading to the formation of plaque. A key event in this process is the transformation of macrophages into lipid-laden foam cells.

Studies have demonstrated that HPPA, a major microbial metabolite of procyanidin A2, can suppress the formation of macrophage foam cells. elsevierpure.commdpi.com In experiments using macrophages treated with oxidized low-density lipoprotein (ox-LDL) to induce lipid accumulation, HPPA significantly reduced this accumulation, thereby inhibiting the conversion of macrophages into foam cells. elsevierpure.commdpi.com This effect is partly achieved by lowering the expression of the scavenger receptor CD36, which is responsible for the uptake of ox-LDL by macrophages. mdpi.com

Beyond inhibiting lipid uptake, HPPA also promotes the removal of cholesterol from macrophages, a process known as cholesterol efflux. This is a critical anti-atherogenic mechanism. HPPA has been shown to up-regulate the mRNA expression of key proteins involved in this process: ATP-binding cassette transporter A1 (ABCA1) and scavenger receptor class B type 1 (SR-B1). elsevierpure.commdpi.com ABCA1 is crucial for transferring cholesterol to lipid-poor apolipoproteins, while SR-B1 facilitates cholesterol transfer to high-density lipoprotein (HDL). By enhancing the expression of these transporters, HPPA helps to clear excess cholesterol from macrophages, preventing foam cell formation. elsevierpure.commdpi.com

The liver plays a central role in regulating the body's lipid levels. Hydroxyphenyl propionic acids (HPPs) have been shown to influence hepatic lipid metabolism. nih.gov In animal studies with a high-fat diet, administration of HPPs led to an improvement in dyslipidemia, characterized by reduced levels of triglycerides and LDL-cholesterol. nih.gov Mechanistically, HPPs were found to improve the mRNA expression of Peroxisome Proliferator-Activated Receptor-alpha (PPARα). nih.gov PPARα is a nuclear receptor that acts as a master regulator of fatty acid metabolism, promoting their uptake, oxidation (breakdown for energy), and transport. physio-pedia.com By activating PPARα-dependent pathways, these compounds can help manage hepatic lipid accumulation. nih.govphysio-pedia.com

Table 2: Summary of Effects on Lipid Metabolism by Analogous/Metabolic Compounds

Anticancer Activity (for 3-((4-hydroxyphenyl)amino)propanoic acid derivatives)

Recent studies have highlighted the potential of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as promising candidates for anticancer therapies. mdpi.comelsevierpure.comresearchgate.netnih.gov These compounds, which feature a phenolic group, have demonstrated structure-dependent anticancer effects. mdpi.com

In vitro studies have shown that certain 3-((4-hydroxyphenyl)amino)propanoic acid derivatives can significantly reduce the viability and migration of cancer cells. mdpi.comelsevierpure.comresearchgate.netnih.gov A series of these derivatives were evaluated for their effects on A549 non-small cell lung cancer cells. mdpi.comelsevierpure.comresearchgate.net

Specifically, compounds labeled 12, 20, 21, 22, and 29 were found to decrease the viability of A549 cells by 50% and inhibit their migration. mdpi.comelsevierpure.comresearchgate.net Notably, these compounds exhibited favorable cytotoxicity profiles when tested against noncancerous Vero cells, suggesting a degree of selectivity for cancer cells. mdpi.comelsevierpure.comresearchgate.net

The most promising of these, compound 20, which includes a 2-furyl substituent, was particularly effective in reducing A549 cell migration. mdpi.com This suggests that the 3-((4-hydroxyphenyl)amino)propanoic acid scaffold, especially with a 2-furyl substituent, is a strong candidate for the development of new anticancer agents. mdpi.com

Table 1: In Vitro Anticancer Activity of 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives

| Compound | Target Cell Line | Key Findings | Reference |

|---|---|---|---|

| 12, 20, 21, 22, 29 | A549 (Non-small cell lung cancer) | Reduced cell viability by 50%; Suppressed cell migration. | mdpi.comelsevierpure.comresearchgate.net |

| 20 (with 2-furyl substituent) | A549 (Non-small cell lung cancer) | Showed potent reduction in cell migration. | mdpi.com |

The phenolic group within the 3-((4-hydroxyphenyl)amino)propanoic acid structure is key to its potential for modulating oxidative stress, which plays a significant role in how cancer responds to treatment. mdpi.com Reactive oxygen species (ROS) are implicated in the development of cancer and its response to chemotherapy. mdpi.comnih.gov

The hydroxyl group in the phenolic structure can donate a hydrogen atom to neutralize ROS, mitigating oxidative damage. mdpi.comdebuglies.com The adjacent amino group enhances this electron-donating capacity, which helps to stabilize the resulting phenoxyl radical after scavenging ROS. mdpi.comdebuglies.com This antioxidant activity suggests that these compounds could make cancer cells more sensitive to chemotherapy and radiation. mdpi.com By modulating oxidative stress, these derivatives have the potential to protect normal tissues from damage while enhancing the efficacy of conventional cancer treatments. mdpi.comdebuglies.com

Insulin-Sensitizing Activity (for (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate derivatives)

Derivatives of (S)-2-ethoxy-3-phenylpropanoic acid have been synthesized and assessed for their ability to enhance insulin (B600854) sensitivity. nih.govtandfonline.com In studies using 3T3-L1 cells, certain compounds from this series, namely 1b and 1d, demonstrated more potent insulin-sensitizing activity than the established drug, rosiglitazone. nih.gov These findings indicate that the (S)-2-ethoxy-3-phenylpropanoic acid structure is a promising scaffold for developing new agents to treat hyperglycemia and hyperlipidemia. tandfonline.com Another related compound, (RS)-2-ethoxy-3-{4-[2-(4-trifluoro-methanesulfonyloxy-phenyl)-ethoxy]-phenyl}-propionic acid, has also shown potential as an anti-diabetic agent by activating both PPARalpha and PPARgamma, leading to improved insulin and glucose tolerance in animal models. nih.gov

Antimicrobial Activity (for related hydroxyphenyl propanoate derivatives)

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated significant, structure-dependent antimicrobial properties. nih.govmdpi.com A synthesized library of these compounds was effective against a range of multidrug-resistant pathogens, including ESKAPE group bacteria and drug-resistant Candida species. nih.govmdpi.comresearchwithnj.comnih.gov

Hydrazone derivatives containing heterocyclic substituents (compounds 14-16) were particularly potent, showing broad-spectrum activity. nih.govresearchwithnj.com Their effectiveness extended to methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecalis, Gram-negative bacteria, and drug-resistant Candida species, including Candida auris. nih.govresearchwithnj.com The minimum inhibitory concentrations (MICs) for these compounds were in the range of 0.5 to 64 µg/mL. nih.govresearchwithnj.com

The antimicrobial effect appears to be linked to the length of the alkyl chain in some hydroxyphenylpropanoate esters, with longer chains showing increased antibacterial activity. researchgate.net The acryl group in p-hydroxyphenyl acrylate (B77674) derivatives has also been identified as a key contributor to their antimicrobial action. nih.gov

Table 2: Antimicrobial Activity of 3-((4-hydroxyphenyl)amino)propanoic Acid Hydrazone Derivatives (Compounds 14-16)

| Pathogen | MIC Range (µg/mL) | Reference |

|---|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 1 - 8 | nih.govresearchwithnj.com |

| Vancomycin-resistant Enterococcus faecalis (VRE) | 0.5 - 2 | nih.govresearchwithnj.com |

| Gram-negative pathogens | 8 - 64 | nih.govresearchwithnj.com |

| Drug-resistant Candida species (including C. auris) | 8 - 64 | nih.govresearchwithnj.com |

| Candida auris | 0.5 - 64 | nih.govresearchwithnj.com |

Role as Precursors for Bioactive Molecules

This compound serves as a versatile precursor for the synthesis of various bioactive molecules. tandfonline.comscbt.com Its chemical structure allows for modifications that can lead to the development of compounds with a range of therapeutic properties, including anticancer and antimicrobial activities. mdpi.comnih.gov The presence of the 4-hydroxyphenyl group is a common feature in many compounds known for their biological activities, making this ester a valuable starting material in medicinal chemistry. nih.gov For instance, it has been used in the synthesis of (S)-2-ethoxy-3-phenylpropanoic acid derivatives, which have shown potential as insulin-sensitizing agents. tandfonline.com

Cellular and Molecular Mechanisms of Action

The biological activities of hydroxyphenyl propanoate derivatives are rooted in their molecular structure. The phenolic hydroxyl group is a key player, capable of donating hydrogen to neutralize reactive oxygen species (ROS), thereby exerting an antioxidant effect. mdpi.com This modulation of oxidative stress is a critical mechanism in their potential anticancer activity, as it can sensitize cancer cells to other treatments. mdpi.combohrium.comnih.gov

In terms of antimicrobial action, the mechanisms are likely varied. For some derivatives, the lipophilicity conferred by longer alkyl chains may allow for better interaction with and disruption of bacterial cell membranes. researchgate.net For others, the presence of specific functional groups, such as the acryl group, appears to be crucial for their antimicrobial efficacy, possibly through interaction with microbial proteins or other cellular components. nih.gov The broad-spectrum activity of some derivatives against both bacteria and fungi suggests multiple or fundamental cellular targets. nih.govfrontiersin.org

The insulin-sensitizing effects of certain derivatives are linked to their ability to act as agonists for peroxisome proliferator-activated receptors (PPARs), particularly PPARalpha and PPARgamma. nih.gov Activation of these nuclear receptors plays a crucial role in regulating glucose and lipid metabolism.

Interaction with Cellular Components and Signaling Pathways

Research into 3-(4-hydroxyphenyl)propionic acid (HPPA) has demonstrated its ability to interact with critical signaling pathways, particularly the nuclear factor kappa-B (NF-κB) pathway. In studies involving ox-LDL-treated macrophage cells, HPPA has been shown to restrict cellular oxidative stress and inflammation by acting on the NF-κB pathway. nih.govnih.govresearchgate.net This pathway is a central regulator of the inflammatory response, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines and other inflammatory mediators. The phenolic hydroxyl group in the structure of these compounds is thought to be a key contributor to their antioxidant properties, which can in turn modulate signaling pathways sensitive to the cellular redox state. mdpi.com

Enzyme Inhibition or Modulation

While specific data on direct enzyme inhibition by this compound is not extensively detailed in the available literature, the activities of its parent compound, HPPA, suggest a modulatory role on enzymes and proteins involved in lipid metabolism. The suppression of macrophage foam cell formation by HPPA points towards an interaction with the enzymatic and protein machinery that governs cellular lipid homeostasis. nih.govnih.gov

Modulation of Gene Expression

Studies on 3-(4-hydroxyphenyl)propionic acid (HPPA) have provided clear evidence of its ability to modulate the expression of specific genes, particularly those involved in cholesterol transport and lipid uptake in macrophages. nih.govnih.gov In the context of ox-LDL-induced macrophage foam cell formation, HPPA has been observed to up-regulate the mRNA expression of ATP-binding cassette transporter A1 (ABCA1) and scavenger receptor class B type 1 (SR-B1), both of which are crucial for promoting cholesterol efflux from cells. nih.govnih.gov

Concurrently, HPPA has been shown to significantly lower the elevated levels of CD36 mRNA expression in these cells. nih.govnih.gov CD36 is a scavenger receptor that facilitates the uptake of oxidized low-density lipoprotein (ox-LDL), a key event in the development of foam cells. By downregulating CD36 expression, HPPA can reduce the accumulation of lipids within macrophages. These findings indicate a targeted modulation of gene expression that contributes to the anti-atherosclerotic potential of this class of compounds.

Table 1: Modulation of Gene Expression by 3-(4-hydroxyphenyl)propionic acid (HPPA)

| Gene | Function | Effect of HPPA Treatment | Reference |

|---|---|---|---|

| ABCA1 | Cholesterol Efflux | Upregulation of mRNA expression | nih.govnih.gov |

| SR-B1 | Cholesterol Efflux | Upregulation of mRNA expression | nih.govnih.gov |

| CD36 | ox-LDL Uptake | Downregulation of mRNA expression | nih.govnih.gov |

| LXR-α | Nuclear Receptor involved in lipid metabolism | No significant change reported for HPPA | nih.govnih.gov |

Structure Activity Relationship Sar Studies

Impact of Phenolic Hydroxyl Group Position and Substitution

The position and substitution of the phenolic hydroxyl group on the aromatic ring are critical determinants of the molecule's antioxidant and biological activity. The 4-hydroxyphenyl scaffold is recognized as a promising pharmacophore for the development of anticancer compounds, with the hydroxyl group contributing to antioxidant properties that can modulate oxidative stress, a key factor in cancer progression. nih.gov

Research on related phenolic compounds has demonstrated that the location of the hydroxyl group influences antioxidant capacity. For instance, in studies of hexanoic acid esters, a hydroxyl group in the ortho-position resulted in higher antioxidant activity compared to one in the para-position. nih.gov Conversely, for the synthesis of these esters, a hydroxyl group in the para or meta position was found to be more favorable for the reaction yield than one in the ortho-position. nih.gov

Furthermore, the introduction of additional substituents onto the phenyl ring can modulate activity. Studies on derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown that incorporating various substituents leads to structure-dependent anticancer and antimicrobial effects. nih.govnih.gov For example, the presence of electron-withdrawing groups has been shown to enhance the antifungal activity of coumarin (B35378) derivatives. mdpi.com Similarly, in a series of 3-substituted-2-oxindole derivatives, substitutions on the isatin (B1672199) ring and the side chain phenyl ring were found to influence the antioxidant potency of the molecule. nih.gov

| Derivative Class | Substituent Effect | Impact on Activity | Reference |

| 3-((4-Hydroxyphenyl)amino)propanoic Acid | Various substitutions | Structure-dependent anticancer and antimicrobial activity | nih.govnih.gov |

| Hexanoic Acid Esters | ortho-hydroxyl vs. para-hydroxyl | Higher antioxidant activity with ortho-hydroxyl | nih.gov |

| Coumarin Derivatives | Electron-withdrawing groups | Enhanced antifungal activity | mdpi.com |

| 3-Substituted-2-Oxindoles | Halogen substitution | Good antioxidant activity | nih.gov |

Influence of Alkyl Chain Length in the Propanoate Moiety

The length of the alkyl chain in the ester portion of the molecule plays a significant role in its antioxidant efficacy, a phenomenon often explained by the "cutoff effect." This theory posits that the antioxidant activity of a homologous series of compounds increases with the length of the alkyl chain up to a certain point, after which a further increase in chain length leads to a decrease in activity. acs.orgnih.govresearchgate.net

This non-linear relationship is attributed to the partitioning behavior of the antioxidant molecules in different phases of a system, such as an oil-in-water emulsion. acs.orgnih.govresearchgate.net For example, in a study of chlorogenic acid esters, the antioxidant capacity in an emulsified medium increased as the alkyl chain was lengthened, with a maximum effect observed for the dodecyl (C12) chain. acs.orgnih.gov Beyond this, longer chains resulted in a drastic decrease in antioxidant capacity. acs.orgnih.gov A similar cutoff effect has been observed for alkylresorcinols in emulsions, where optimal activity was seen at an intermediate chain length (C21). nih.gov

In contrast, in bulk oils, the antioxidant activity of alkylresorcinols was found to decrease as the alkyl chain length increased. nih.gov This suggests that in oil systems, intrinsic properties like radical scavenging capacity are the primary drivers of antioxidant activity, whereas in emulsions, physicochemical phenomena such as partitioning are more influential. nih.gov

| Compound Series | System | Optimal Alkyl Chain Length for Antioxidant Activity | Reference |

| Chlorogenic Acid Esters | Emulsion | Dodecyl (C12) | acs.orgnih.govresearchgate.net |

| Alkylresorcinols | Emulsion | C21 | nih.gov |

| Alkylresorcinols | Bulk Oil | Shorter chains more effective | nih.gov |

| Gallic Acid Esters | Spray-dried Emulsion | Medium to long chains (C8, C12, C16) effective | cirad.fr |

Effects of Steric Hindrance (e.g., Tert-butyl Groups) on Antioxidant Efficacy and Stability

The introduction of bulky substituents, such as tert-butyl groups, onto the phenolic ring can significantly enhance the antioxidant efficacy and stability of the compound. These groups create steric hindrance around the phenolic hydroxyl group, which serves to protect it from oxidative degradation. This steric shielding enhances thermal stability, making the compound more resistant to hydrogen abstraction at elevated temperatures.

The tert-butyl group acts as an electron-donating group, which increases the electron density on the aromatic ring and the hydroxyl group. nih.gov This electronic effect stabilizes the phenoxy radical that is formed during the antioxidant's radical-scavenging activity, thereby increasing its effectiveness in preventing oxidation. nih.gov The hydrophobic nature of the tert-butyl group also influences the molecule's solubility, making it more suitable for use in non-polar environments like plastics and oils. nih.gov

For instance, Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate is a well-known antioxidant used to stabilize polymers. smolecule.com The two tert-butyl groups at the 3 and 5 positions of the phenol (B47542) ring are key to its function, as they enhance its ability to donate a hydrogen atom to neutralize free radicals and interrupt oxidative chain reactions. smolecule.com

| Compound | Key Structural Feature | Effect on Antioxidant Activity | Reference |

| Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate | Two tert-butyl groups ortho to the hydroxyl group | Enhanced stability and antioxidant efficacy due to steric hindrance and electron donation. | nih.govsmolecule.com |

| Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | Two tert-butyl groups ortho to the hydroxyl group | Significant steric strain, yet participates in intermolecular hydrogen bonding. | nih.gov |

| 1,3,5-Tris(4-(tert-butyl)-3-hydroxy-2,6-dimethylbenzyl)-1,3,5-triazinane-2,4,6-trione | Single tert-butyl group on each phenol | Considered to have low steric hindrance and thus high activity. | wikipedia.org |

Role of Chiral Centers in Biological Activity (e.g., (S)-enantiomers)

The presence of chiral centers in a molecule can lead to the existence of enantiomers, which are non-superimposable mirror images. These enantiomers can exhibit different biological activities due to their specific interactions with chiral biological macromolecules such as enzymes and receptors.

While research specifically detailing the role of chiral centers in Ethyl 3-(4-hydroxyphenyl)propanoate is not extensively available, studies on structurally related compounds highlight the importance of stereochemistry. For instance, in the development of panaxadiol (B190476) derivatives as anti-tumor agents, the stereoisomerism of the synthesized compounds was a key aspect of the structure-activity relationship studies. nih.gov

Similarly, the synthesis of propanolamine (B44665) derivatives containing a 1,4-benzoxazin-3-one core has shown that these chiral compounds can exhibit significant antibacterial activity against various plant pathogens. nih.gov The specific spatial arrangement of the functional groups around the chiral center can influence the binding affinity to the target site, leading to differences in biological efficacy between enantiomers. These examples underscore the principle that chirality is a crucial factor to consider in the design and evaluation of bioactive molecules.

Structure-Dependent Anticancer and Antimicrobial Activity of Derivatives

Modifying the basic structure of this compound has led to the development of derivatives with significant anticancer and antimicrobial properties. These activities are highly dependent on the specific structural modifications made.

Studies have shown that 3-((4-hydroxyphenyl)amino)propanoic acid derivatives exhibit structure-dependent anticancer activity against non-small cell lung cancer cells. nih.govmdpi.com The introduction of a 2-furyl substituent, for example, resulted in a compound with selectivity towards cancerous cells. nih.gov These derivatives have also demonstrated structure-dependent antimicrobial activity against a range of multidrug-resistant bacterial and fungal pathogens. nih.gov

In another study, derivatives of 3,3′-((3-hydroxyphenyl)azanediyl)dipropionic acid showed antimicrobial activity, particularly against Gram-positive pathogens, with compounds containing 4-nitrophenyl, 1-naphthyl, and 5-nitro-2-thienyl groups showing enhanced activity. mdpi.com Some of these derivatives also displayed antiproliferative activity against cisplatin-resistant head and neck cancer cells. mdpi.com The synthesis of novel 4-hydroxycoumarin (B602359) derivatives has also yielded compounds with antibacterial activity against Gram-positive bacteria. nih.gov These findings highlight the potential of using the 4-hydroxyphenylpropanoate scaffold as a template for the development of new therapeutic agents.

| Derivative Series | Target Activity | Key Structural Findings | Reference |

| 3-((4-Hydroxyphenyl)amino)propanoic Acid | Anticancer | 2-furyl substituent showed selectivity for cancer cells. | nih.govmdpi.com |

| 3-((4-Hydroxyphenyl)amino)propanoic Acid | Antimicrobial | Structure-dependent activity against multidrug-resistant pathogens. | nih.gov |

| 3,3′-((3-Hydroxyphenyl)azanediyl)dipropionic Acid | Antimicrobial | 4-nitrophenyl, 1-naphthyl, and 5-nitro-2-thienyl groups enhanced activity against Gram-positive bacteria. | mdpi.com |

| 3,3′-((3-Hydroxyphenyl)azanediyl)dipropionic Acid | Anticancer | Antiproliferative activity in cisplatin-resistant cancer cells. | mdpi.com |

| 4-Hydroxycoumarin | Antimicrobial | Antibacterial activity against Gram-positive bacteria. | nih.gov |

Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques (NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for the structural elucidation of Ethyl 3-(4-hydroxyphenyl)propanoate. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary tools used for this purpose, providing detailed information about the molecular structure and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy : The proton NMR spectrum is anticipated to show distinct signals corresponding to the different types of protons in the molecule. The ethyl group would exhibit a triplet for the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons due to spin-spin coupling. The two methylene groups of the propanoate chain would appear as two distinct triplets. The aromatic protons on the para-substituted benzene ring would likely appear as two doublets, a characteristic pattern for A₂B₂ spin systems. The phenolic hydroxyl proton would present as a singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum would provide information on each unique carbon atom in the structure. Distinct signals would be expected for the carbonyl carbon of the ester, the carbons of the ethyl group, the carbons of the propanoate side chain, and the carbons of the 4-hydroxyphenyl group. The chemical shifts of the aromatic carbons would be influenced by the hydroxyl and the alkyl substituents.

Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Ethyl CH₃ | ~1.2 | Triplet |

| Ethyl CH₂ | ~4.1 | Quartet |

| Propanoate CH₂ (adjacent to phenyl) | ~2.9 | Triplet |

| Propanoate CH₂ (adjacent to carbonyl) | ~2.6 | Triplet |

| Aromatic CH (ortho to OH) | ~6.7 | Doublet |

| Aromatic CH (meta to OH) | ~7.0 | Doublet |

Mass Spectrometry

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak in the mass spectrum would correspond to its molecular weight. The fragmentation pattern would likely involve the loss of the ethoxy group from the ester, cleavage of the propanoate side chain, and fragmentation of the aromatic ring, providing confirmatory structural information. For its analogue, Ethyl 3-phenylpropionate, the mass spectrum shows a molecular ion peak at m/z 178, with other significant fragments observed.

Chromatographic Methods (HPLC, GC-MS, UPLC)

Chromatographic techniques are essential for the separation, identification, and quantification of this compound from complex mixtures.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of phenolic compounds. For analogues such as Ethyl 3-(3,4-dihydroxyphenyl)propionate, reverse-phase HPLC methods have been developed using C18 columns. sielc.com A typical mobile phase consists of a mixture of acetonitrile, water, and an acid like phosphoric or formic acid to ensure good peak shape and resolution. sielc.com Detection is commonly performed using a UV detector, as the phenolic ring exhibits strong absorbance in the UV region. For applications requiring mass spectrometry detection (LC-MS), volatile buffers like formic acid are used in the mobile phase. sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. For the analysis of phenolic compounds like this compound, derivatization is often employed to increase their volatility and thermal stability. The compound can be identified based on its retention time and the mass spectrum of the eluting peak, which is then compared to spectral libraries. This technique is particularly useful for identifying and quantifying trace amounts of the compound in various samples.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is an advancement of HPLC that utilizes smaller particle size columns (typically sub-2 µm), allowing for faster analysis times and improved resolution. Methods developed for HPLC can often be transferred to UPLC systems for enhanced performance. For instance, the analysis of related compounds like Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate can be performed using UPLC for rapid applications. sielc.com

Typical Chromatographic Conditions for Related Compounds

| Technique | Column | Mobile Phase/Carrier Gas | Detection |

|---|---|---|---|

| HPLC | Reverse Phase C18 | Acetonitrile/Water/Phosphoric Acid | UV |

| UPLC | Sub-2 µm Reverse Phase | Acetonitrile/Water/Formic Acid | MS |

Electrochemical Studies for Redox Potentials (for analogous compounds)

Electrochemical methods can provide insights into the redox properties of phenolic compounds, which are closely linked to their antioxidant activity. While specific electrochemical data for this compound is limited, studies on its parent acid, 3-(4-hydroxyphenyl)propionic acid (4-HPA), offer valuable information. 4-HPA has been studied for its role as an electron-donating compound. researchgate.net Electrochemical assays, such as those using amperometry, have been used to evaluate the redox activity of related phenolic compounds. nih.gov The phenolic hydroxyl group is the primary site of oxidation, and its redox potential is an indicator of its ability to donate an electron and act as an antioxidant. The electrochemical behavior is typically studied using techniques like cyclic voltammetry to determine oxidation and reduction potentials.

DPPH Radical Scavenging Assays and ORAC Tests for Antioxidant Efficacy

The antioxidant capacity of this compound can be evaluated using various in vitro assays. The presence of the phenolic hydroxyl group suggests that it possesses antioxidant properties.

DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common, simple, and rapid method to assess the radical scavenging ability of a compound. mdpi.comnih.gov The DPPH radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at around 517 nm. mdpi.com The percentage of DPPH radical scavenging is calculated and often compared to a standard antioxidant like ascorbic acid or Trolox. Studies on various 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have demonstrated their potential antioxidant properties using the DPPH assay. mdpi.comresearchgate.net

Oxygen Radical Absorbance Capacity (ORAC) Test

The ORAC assay is another widely used method to measure the antioxidant capacity of a substance. It is based on the inhibition of the oxidation of a fluorescent probe (like fluorescein) by peroxyl radicals generated by a radical initiator (such as AAPH). The antioxidant's ability to protect the fluorescent probe from degradation is measured over time, and the ORAC value is expressed as Trolox equivalents. This assay measures the ability of an antioxidant to quench free radicals via a hydrogen atom transfer mechanism. nih.gov The antioxidant activity of various phenolic compounds has been successfully evaluated using the ORAC assay. nih.gov

Summary of Antioxidant Assays

| Assay | Principle | Measurement |

|---|---|---|

| DPPH Radical Scavenging | Reduction of the stable DPPH radical by an antioxidant. | Decrease in absorbance at ~517 nm. |

Metabolism and Pharmacokinetics

Identification of Metabolites (e.g., 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid as a urinary biomarker)

The primary metabolite expected from the hydrolysis of Ethyl 3-(4-hydroxyphenyl)propanoate is 3-(4-hydroxyphenyl)propionic acid (HPPA). rsc.org Further metabolism would then proceed on this resulting acid and the ethanol (B145695) molecule.

In a related context, studies have focused on identifying urinary biomarkers for exposure to synthetic phenolic antioxidants. Research involving a family of antioxidants, the 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionates, has identified 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid (fenozan acid) as a significant urinary biomarker in rats and humans. nih.gov In a rat metabolism study with two representative compounds from this family, neither of the parent compounds was detected in the urine; instead, fenozan acid was identified as the key metabolite. nih.gov

This finding is significant because, although the specific compound this compound was not tested, the structural similarity suggests that its core metabolite, 3-(4-hydroxyphenyl)propionic acid, would likely be a primary urinary metabolite. A study on human urine samples found that fenozan acid was detected in 88% of samples before hydrolysis and in 98% after hydrolysis, indicating significant exposure to this class of compounds. nih.gov

A study on the pharmacokinetic profiles of 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), a structurally similar compound, in Sprague-Dawley rats showed that after oral administration, HMPA and its sulfated and glucuronidated conjugates were detected in the bloodstream, reaching maximum concentration within 15 minutes. nih.govelsevierpure.com This suggests that after the initial hydrolysis of this compound, the resulting 3-(4-hydroxyphenyl)propionic acid would likely undergo further phase II conjugation reactions.

Table of Potential Metabolites and Related Biomarkers

| Parent Compound Class/Related Compound | Identified Metabolite/Biomarker | Study Organism | Key Finding |

|---|---|---|---|

| 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionate antioxidants | 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid (fenozan acid) | Rat, Human | Identified as a urinary biomarker of exposure. nih.gov |

| Quizalofop-ethyl | Quizalofop-acid | Rat | Rapid in vivo metabolism to the corresponding acid. plos.org |

Hydrolysis of Ester Group by Esterases

The hydrolysis of the ester bond in this compound is a critical step in its metabolism and is catalyzed by esterase enzymes. europa.eu These enzymes are ubiquitous in the body, found in the gastrointestinal tract, blood, and various tissues, ensuring that ester-containing compounds are typically rapidly broken down. europa.eu

The hydrolysis of esters is a well-established biochemical reaction. chemguide.co.uk For small aliphatic esters like ethyl propionate, it is predicted that they are readily hydrolyzed in the gastrointestinal tract, which would limit the systemic availability of the intact parent molecule. europa.eu Any amount of the intact ester that is absorbed would likely be almost immediately hydrolyzed by esterases present in the blood. europa.eu For example, studies on other small esters showed 98% hydrolysis within one minute in guinea pig blood. europa.eu

Enzymatic resolution studies using various hydrolases, such as lipases and esterases, have demonstrated the efficient hydrolysis of structurally similar compounds like ethyl 3-hydroxy-3-phenylpropanoate. scielo.brscielo.br For instance, the hydrolysis of ethyl 3-hydroxy-3-phenylpropanoate using lipase (B570770) from Pseudomonas cepacia (PCL) showed significant conversion to the corresponding acid. scielo.brscielo.br Another study on the stereoselective hydrolysis of (±)-2-(4-hydroxyphenyl)propionic acid ethyl ester using Lipase AK achieved a conversion of up to 49%. chemicalpapers.com These studies underscore the susceptibility of the ethyl ester group to enzymatic hydrolysis.

Table of Compound Names Mentioned

| Compound Name | CAS Number |

|---|---|

| This compound | 23795-02-0 |

| 3-(4-Hydroxyphenyl)propionic acid | 501-97-3 |

| 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid | 20170-32-5 |

| Ethanol | 64-17-5 |

| Ethyl 3-ethoxypropionate | 763-69-9 |

| Quizalofop-ethyl | 76578-14-8 |

| Quizalofop-acid | 76578-12-6 |

| 3-(4-hydroxy-3-methoxyphenyl)propionic acid | 1135-23-5 |

| Ethyl 3-hydroxy-3-phenylpropanoate | 5764-85-2 |

| Ethyl propionate | 105-37-3 |

| (±)-2-(4-Hydroxyphenyl)propionic acid ethyl ester | Not available |

| Tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) (AO1010) | 6683-19-8 |

Natural Occurrence and Isolation

Isolation from Plant Sources

The direct isolation of Ethyl 3-(4-hydroxyphenyl)propanoate from plants is not commonly reported. However, related esters of phloretic acid have been identified in various plant species. For instance, research on the chemical constituents of Vincetoxicum stocksii led to the isolation of a complex propanoate derivative, methyl 2-hydroxy-3-(2-hydroxy-5-(3-methylbut-2-enyl)phenyl)-2-(4-hydroxyphenyl) propanoate, known as stocksiloate. researchgate.net This compound, while more intricate, shares the fundamental 3-(4-hydroxyphenyl)propanoate skeleton.

The parent compound, phloretic acid, is known to occur naturally. It can be produced from the breakdown of phloretin, a flavonoid found in apples and apple tree leaves, and is also present in olives. wikipedia.orgrsc.org The presence of the parent acid and its more complex esters in plants suggests that the biochemical machinery for their synthesis is available, even if the simple ethyl ester is not a common end product. The isolation of these compounds typically involves extraction from plant material using solvents, followed by chromatographic techniques to separate the individual chemical constituents. researchgate.net

Occurrence as Microbial Metabolites

The gut microbiome plays a crucial role in the breakdown of complex dietary polyphenols, such as flavonoids and procyanidins. During this process, simpler phenolic compounds are produced. 3-(4-hydroxyphenyl)propionic acid, the carboxylic acid precursor to this compound, is a known major metabolite produced by human gut microbiota from the metabolism of procyanidin (B600670) A2 and other procyanidin dimers. wikipedia.org These procyanidins are abundant in foods like chocolate and wine. The microbial degradation of these complex molecules makes simpler, potentially bioactive compounds like phloretic acid available to the body.

Root Exudates

Plants release a variety of chemical compounds from their roots into the surrounding soil, a process known as root exudation. These exudates can influence soil chemistry and microbial communities. A closely related compound, Methyl 3-(4-hydroxyphenyl)propionate, has been identified as a significant component of the root exudates of sorghum (Sorghum bicolor). nih.gov This methyl ester acts as a biological nitrification inhibitor, a substance that slows down the microbial conversion of ammonium (B1175870) to nitrate (B79036) in the soil. By inhibiting this process, the plant can more effectively utilize nitrogen, a critical nutrient. The identification of this methyl ester in root exudates underscores the ecological role that derivatives of 3-(4-hydroxyphenyl)propanoic acid can play.

Research Applications and Future Directions

Use in Proteomics Research

Currently, there is a lack of specific studies detailing the direct application of Ethyl 3-(4-hydroxyphenyl)propanoate in proteomics research within publicly accessible scientific literature. While proteomics is a powerful tool for understanding the effects of small molecules on cellular protein expression, research has not yet focused on this particular compound.

Precursor for Silylated Derivatives

The role of this compound as a direct precursor for the synthesis of silylated derivatives is not extensively documented in available research. Although silylation is a common chemical technique to alter a compound's properties, specific examples starting from this compound are not readily found.

Application as Building Blocks in Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its chemical structure, featuring a reactive phenolic hydroxyl group and an ester functional group, allows for various chemical modifications. This makes it a valuable starting material for creating more complex molecules. For instance, it is utilized in the synthesis of derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid, which have shown potential as antimicrobial and anticancer agents. nih.gov Furthermore, it is a key intermediate in the preparation of (S)-2-ethoxy-3-(4-hydroxyphenyl) propanoic acid.

Development of Novel Therapeutic Agents

The scaffold of 3-(4-hydroxyphenyl)propanoic acid is being explored for the development of new therapeutic agents. Research has shown that derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid exhibit promising antimicrobial activity against a range of multidrug-resistant bacterial and fungal pathogens. nih.gov Additionally, these derivatives are being investigated for their potential as anticancer agents. The modular nature of the parent compound allows for the synthesis of a library of derivatives with varied substitutions, enabling the exploration of structure-activity relationships.

Further Preclinical Evaluation of Promising Candidates

The development of new drugs from promising lead compounds requires extensive preclinical evaluation. For the derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid that have demonstrated significant antimicrobial and anticancer properties, further studies are essential. This next phase of research will focus on assessing their efficacy and safety in more complex biological systems, which is a critical step before any potential clinical application can be considered.

Exploration of Biological Nitrification Inhibition (for methyl analog)

The methyl analog of the title compound, Methyl 3-(4-hydroxyphenyl)propionate (MHPP), has been identified as a significant biological nitrification inhibitor (BNI). It is exuded by the roots of sorghum (Sorghum bicolor) and plays a crucial role in reducing the microbial conversion of ammonium (B1175870) to nitrate (B79036) in the soil. This inhibition can lead to more efficient nitrogen use by the plant and reduce nitrogen loss from the ecosystem.

Table 1: Investigated Biological Nitrification Inhibitors

| Compound | Abbreviation | Source/Type |

|---|---|---|

| Methyl 3-(4-hydroxyphenyl)propionate | MHPP | Plant-derived (Sorghum) |

| Methyl 3-(4-hydroxyphenyl)acrylate | MHPA | Plant-derived |

| Limonene | Plant-derived | |

| Dicyandiamide | DCD | Synthetic |

| 3,4–dimethylpyrazole phosphate | DMPP | Synthetic |

Detailed Studies on Pharmacokinetics, Toxicity, and Efficacy

Comprehensive studies on the pharmacokinetics, toxicity, and efficacy of this compound are limited. Safety data sheets indicate that while it may cause skin and eye irritation, detailed toxicological properties have not been fully investigated. There is no acute toxicity information available for this product. nih.gov

A study on a structurally related compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), in rats showed rapid absorption and metabolism, with the compound and its conjugates being distributed to various organs. researchgate.net While this provides some insight into the potential metabolic fate of similar compounds, dedicated studies on this compound are necessary to establish its specific pharmacokinetic and toxicological profile.

Table 2: Safety and Hazard Information for this compound

| Parameter | Information |

|---|---|

| Acute Toxicity | No data available |

| Skin Corrosion/Irritation | Causes skin irritation |

| Serious Eye Damage/Irritation | Causes serious eye irritation |

| Respiratory/Skin Sensitization | No data available |

| Germ Cell Mutagenicity | No data available |

| Carcinogenicity | No data available |

| Reproductive Toxicity | No data available |

| STOT-Single Exposure | May cause respiratory irritation |

| STOT-Repeated Exposure | No data available |

| Aspiration Hazard | No data available |

| Incompatible Materials | Strong oxidizing agents |

Hit-to-Lead Optimization and Generation of Compound Libraries